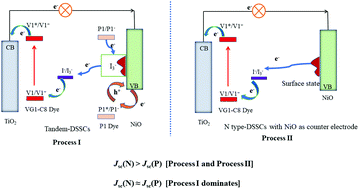Assessing the effect of surface states of mesoporous NiO films on charge transport and unveiling an unexpected light response phenomenon in tandem dye-sensitized solar cells†
Energy Advances Pub Date: 2022-04-04 DOI: 10.1039/D2YA00035K
Abstract
In this paper, the role of NiO surface states is assessed in a tandem dye-sensitized solar cell (t-DSSC) consisting of a 4-(Bis-{4-[5-(2,2-dicyano-vinyl)-thiophene-2-yl]-phenyl}-amino)-benzoic acid (P1) dye-sensitized NiO photocathode, a VG1-C8 dye-sensitized TiO2 photoanode and the I−/I3− redox couple. The NiO surface states are proved to participate in the reduction of the I−/I3− electrolyte in the t-DSSCs. By adjusting the thickness of the TiO2 film, the charge transport processes of the t-DSSCs are significantly affected by the photocurrent and the NiO surface states, resulting in various photovoltaic properties. This work also proves that the NiO surface states together with energy transfer between the desorbed P1 dye from the NiO photocathode and the VG1-C8 dye from the TiO2 photoanode are responsible for the light response from both dyes observed in the IPCE spectra of the t-DSSCs.


Recommended Literature
- [1] Back cover
- [2] The photometric determination of phosphorus in low-alloy steels
- [3] Isolation of extracellular vesicles with multivalent aptamers
- [4] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [5] Cellular uptake and trafficking of polydiacetylene micelles†
- [6] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [7] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†
- [8] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [9] Abstraction and addition kinetics of C2H radicals with CH4, C2H6, C3H8, C2H4, and C3H6: CVT/SCT/ISPE and hybrid meta-DFT methods†
- [10] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†

Journal Name:Energy Advances
Research Products
-
CAS no.: 13194-69-9
-
CAS no.: 16284-60-9
-
CAS no.: 131159-39-2
-
CAS no.: 129212-21-1









